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Executive Summary

MDNAL113 is a first-in-class, tumor-targeted and conditionally activated bi-functional
immunotherapy designed to overcome the limitations of current anti-PD-1 and IL-2 based
treatments.[1][2][3][4][5] Developed by Medicenna Therapeutics, this novel agent, also known
as a BiSKIT™ (Bifunctional SuperKine ImmunoTherapy), leverages a unique masking and
targeting mechanism to concentrate its potent immune-stimulating activity within the tumor
microenvironment (TME), thereby minimizing systemic toxicity and enhancing anti-tumor
efficacy. MDNA113 is engineered for high-affinity binding to Interleukin-13 receptor alpha 2 (IL-
13Ra2), a receptor overexpressed on a variety of "“immunologically cold" solid tumors. This
technical guide provides an in-depth overview of MDNA113's mechanism of action, preclinical
data, and the experimental methodologies used in its characterization.

Core Technology: The T-MASK™ Platform

MDNA113 is built upon Medicenna's proprietary T-MASK™ (Targeted Metalloprotease
Activated SuperKine) platform. This innovative approach integrates three key components into
a single molecule:
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* An Anti-PD-1 Antibody: To block the PD-1/PD-L1 immune checkpoint pathway, a clinically
validated mechanism for reinvigorating exhausted T cells.

e An IL-2 Superkine (IL-2SK): An engineered variant of IL-2 with enhanced affinity for the IL-2
receptor beta subunit (CD122) and no binding to the alpha subunit (CD25). This preferential
signaling stimulates cancer-killing effector T cells and Natural Killer (NK) cells while
minimizing the expansion of immunosuppressive regulatory T cells (Tregs).

e An IL-13 Superkine (IL-13SK) Masking and Targeting Domain: This domain serves a dual
function. It targets MDNA113 to tumor cells overexpressing IL-13Ra2 and simultaneously
masks the IL-2SK, sterically hindering its ability to activate the IL-2 receptor systemically.

A protease-sensitive linker connects the IL-13SK to the core therapeutic molecule. Within the
TME, which is often rich in matrix metalloproteases (MMPs), this linker is cleaved, releasing the
IL-13SK mask and unleashing the full potency of the anti-PD-1 and IL-2SK components directly
at the tumor site.

Mechanism of Conditional Activation

The conditional activation of MDNA113 is a multi-step process designed to ensure localized
immune stimulation:

e Systemic Administration and Tumor Targeting: Following intravenous administration, the IL-
13SK domain of MDNA113 facilitates its accumulation in tumors that overexpress IL-13Ra2.
Preclinical studies have shown preferential tumor localization and retention for at least 72
hours in mice with IL-13Ra2-expressing tumors.

o Masked State in Circulation: In the periphery, the IL-13SK domain sterically hinders the IL-
2SK from binding to IL-2 receptors on circulating immune cells. This "masking" significantly
attenuates systemic IL-2R signaling, which is responsible for the dose-limiting toxicities
associated with high-dose IL-2 therapy. Importantly, the anti-PD-1 component remains
active, capable of blocking the PD-1/PD-L1 interaction.

» Proteolytic Cleavage in the TME: The TME of many solid tumors is characterized by an
abundance of proteases, such as MMPs. The protease-sensitive linker in MDNA113 is
designed to be cleaved by these tumor-associated enzymes.
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o Unmasking and Full Activation: Upon cleavage, the IL-13SK domain is released, fully
restoring the potent activity of the IL-2SK. This localized "unmasking" leads to a powerful,
synergistic anti-tumor response driven by both IL-2 receptor agonism and PD-1 checkpoint
blockade on the same tumor-infiltrating CD8+ T cells.

Signaling Pathways and Activation Workflow

The following diagrams illustrate the key signaling pathways and the conditional activation
workflow of MDNA113.

Tumor Microenvironment (TME) Systemic Circulation

Inactive MDNA113
Inactive MDNA113

Anti-PD1 + Masked IL-2SK + IL-13SK
\

\
‘s\Attenuated Signaling

MMP-mediated

Protease Cleavage

Systemic CD8+ T Cell
IL-2RBy

Active MDNA113

Targetin
seting Anti-PD1 + IL-2SK

cis-binding & activation

Activated CD8+ T Cell
PD-1
IL-2RBy

/

/
/Tumor Cell Killing
4

Tumor Cell

IL-13Ra2

PD-L1

Click to download full resolution via product page

Caption: MDNA113 conditional activation and signaling pathway.
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In Vitro Characterization
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Caption: A typical experimental workflow for MDNA113 evaluation.

Preclinical Data Summary

A comprehensive series of preclinical studies have been conducted to evaluate the activity,
efficacy, and tolerability of MDNA113. The key findings are summarized in the tables below.

Table 1: In Vitro Activity of MDNA113
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Parameter

MDNA113
(Masked)

MDNA223
(Unmasked)

Fold Change

Assay
Description

IL-2R Agonism
(EC50)

5,313 pM

137 pM

~38-fold

reduction

Jurkat IL-2RBy
bioassay was
used to measure
the activation of
the IL-2 receptor
signaling

pathway.

PD-1/PD-L1
Blockade

Maintained

Maintained

No significant

change

A PD-1 reporter
assay was
performed by co-
culturing PD-1
reporter cells
with PD-L1

expressing cells.

IL-13Ra2
Binding

High Affinity

N/A

N/A

Flow cytometry-
based cell
binding studies
were conducted
on IL-13Ra2
positive (A375)
and negative
(A549) cell lines.

MMP Cleavage

Complete

Cleavage

N/A

N/A

Incubation with
recombinant
MMP9 resulted
in the release of
the IL-13SK

masking domain.

Restored IL-2R

Agonism

Fully Restored

N/A

N/A

Following MMP
cleavage, IL-2R
agonism was

measured using
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the Jurkat IL-
2Ry bioassay.

ble 2: In Vivo Eff | Tolerability of

Study Model Key Findings

MDNA113 demonstrated similar efficacy to the
) unmasked version (MDNA223), suggesting
MC38 (IL-13Ra2 negative) _ o o
effective cleavage and activation within the TME

even without receptor-mediated targeting.

Efficacy of MDNA113 was substantially
) enhanced, leading to complete tumor regression
MC38-IL-13Ra2 (engineered) ) o ] o
in the majority of animals, highlighting the

benefit of tumor targeting.

A single neoadjuvant treatment with MDNA113
4T1.2 Orthotopic Breast Cancer resulted in 100% survival by preventing

metastasis.

Mice that achieved a complete response to

MDNA113 treatment were protected from tumor
Tumor Rechallenge o _

rechallenge, indicating the generation of a

durable anti-tumor memory response.

MDNA113 was better tolerated than its
Tolerabilit unmasked counterpart, with reduced peripheral
olerability _ _ i
lymphocyte expansion, supporting the potential

for higher and more frequent dosing.

Treatment with MDNA113 led to an enhanced
o infiltration of functionally active CD8+ T cells
Immune Cell Infiltration ) )
over NK cells and Tregs in various tumor

models.

Detailed Experimental Methodologies

While detailed, step-by-step protocols are proprietary to Medicenna Therapeutics, the following
sections outline the methodologies for key experiments based on published abstracts and
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presentations.
In Vitro Assays
e IL-2R Signaling Bioassay:
o Cell Line: Jurkat IL-2RBy bioassay cells, which lack CD25 expression, were used.

o Method: Cells were incubated with serial dilutions of MDNA113, the unmasked anti-PD1-
IL-2SK (MDNA223), or recombinant human IL-2. Activation of the IL-2R pathway was
measured via a luminescent reporter readout.

o Data Analysis: EC50 values were calculated from dose-response curves.
e PD-1/PD-L1 Blockade Reporter Assay:

o Method: PD-1 reporter cells were co-cultured with PD-L1 expressing antigen-presenting
cells (CHO-K1). The ability of MDNA113 to block the PD-1/PD-L1 interaction and restore
signaling from the reporter cells was quantified.

 MMP Cleavage Assay:

o Method: MDNA113 was incubated with recombinant MMP9 (e.g., at 5 pg/mL at 37°C for 1
hour).

o Analysis: The cleavage of MDNA113 and the release of the IL-13SK domain were
assessed, likely by SDS-PAGE or a similar protein analysis technique. A non-cleavable
version of MDNA113 was used as a negative control.

e Cell Binding Assay:

o Cell Lines: IL-13Ra2 positive (e.g., A375) and IL-13Ra2 negative (e.g., A549) tumor cell
lines were used.

o Method: Cells were incubated with fluorescently labeled MDNA113.

o Analysis: Binding was quantified by flow cytometry, measuring the mean fluorescence
intensity (MFI).
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In Vivo Studies

e Animal Models:

o Syngeneic mouse tumor models were used, including MC38 colon adenocarcinoma and
4T1.2 triple-negative breast cancer.

o For targeting studies, the MC38 cell line was engineered to overexpress IL-13Ra2.
 Tolerability and Pharmacodynamics:

o Method: C57BI/6 mice were treated with equimolar doses of MDNA113 and the unmasked
MDNA223 on a twice-weekly schedule.

o Analysis: Peripheral lymphocyte expansion was monitored through hematology analysis of
blood samples collected at specified time points (e.g., 3 days post-treatment).

e Tumor Growth Inhibition Studies:

o Method: Mice were implanted with tumor cells. Once tumors reached a specified average
volume (e.g., 30-40 mms3), treatment was initiated with MDNA113, control articles (such as
an anti-PD1 antibody alone), or vehicle, administered via intraperitoneal or intra-tumoral
injection.

o Analysis: Tumor volumes were measured regularly to assess anti-tumor efficacy. Survival
was also monitored.

e Tumor Localization Studies:

o Method: Tumor-bearing athymic mice were injected intravenously with a single dose of
fluorescently labeled MDNA113 or MDNA223 (e.g., 2 mg/kg).

o Analysis: The accumulation and retention of the labeled protein in the tumor were
monitored over time (e.g., for over 7 days) using in vivo imaging systems.

Conclusion and Future Directions
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MDNA113 represents a promising next-generation immunotherapy that combines tumor
targeting, immune checkpoint inhibition, and potent cytokine stimulation in a single,
conditionally activated molecule. The preclinical data strongly support the hypothesis that the T-
MASKT™ platform can widen the therapeutic index of IL-2-based therapies by concentrating
their activity within the tumor microenvironment. This approach has the potential to be effective
against immunologically "cold" tumors that are refractory to current immunotherapies. Further
clinical development is anticipated to validate these promising preclinical findings in patients
with a range of solid tumors overexpressing IL-13Ra2.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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